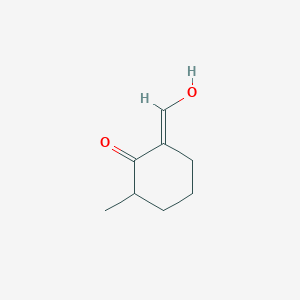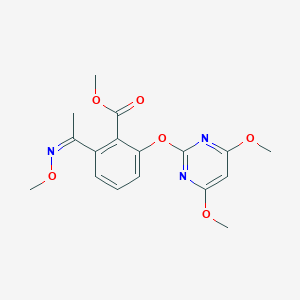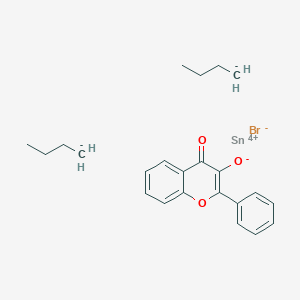
8-Nitroguanosine
Vue d'ensemble
Description
8-Nitroguanosine is a nitrated nucleoside derived from guanosine. It is formed through the nitration of the guanine base at the eighth position. This compound is of significant interest due to its role in various biological processes and its potential implications in disease pathogenesis, particularly in the context of inflammation and oxidative stress .
Applications De Recherche Scientifique
8-Nitroguanosine has several applications in scientific research:
Biological Studies: It is used to study the effects of nitrative stress on nucleic acids and its role in disease pathogenesis.
Chemical Probes: Derivatives of this compound are used as chemical probes to explore protein S-guanylation.
Inflammation and Carcinogenesis Research: It serves as a biomarker for inflammation-associated carcinogenesis.
Mécanisme D'action
Target of Action
8-Nitroguanosine primarily targets proteins and nucleic acids in cells . It modifies the cysteine residues of proteins, a process known as protein S-guanylation . This modification modulates the functions of these proteins .
Mode of Action
This compound interacts with its targets through a unique electrophilic intermediate involved in intracellular redox signaling . This nitrated version of guanosine triphosphate (GTP) modifies the cysteine residues of proteins, altering their functions . This process is known as protein S-guanylation .
Biochemical Pathways
This compound is involved in two distinct biochemical pathways . In the first pathway, this compound is reduced to 8-aminoguanosine, which is then phosphorolysed to yield 8-aminoguanine . In the second pathway, this compound is converted to 8-nitroguanine, which is then reduced to 8-aminoguanine . Both pathways contribute to the biosynthesis of 8-aminoguanine .
Pharmacokinetics
It is known that this compound is naturally occurring and can be formed in cells under certain conditions .
Result of Action
The action of this compound results in the formation of 8-aminoguanine, a compound that exerts natriuretic and antihypertensive activity . The formation of 8-aminoguanine is associated with the nitration of guanosine, a process that occurs during inflammation and can increase the incidence of mutation during DNA replication .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of reactive nitrogen and oxygen species . These species can enhance the formation of this compound and its subsequent conversion to 8-aminoguanine . Additionally, the action of this compound is also influenced by the presence of nitric oxide, which is generated in excess during inflammation and can lead to the formation of this compound .
Analyse Biochimique
Biochemical Properties
8-Nitroguanosine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein S-guanylation, a novel protein post-translational modification . This modification is facilitated by the electrophilic properties of this compound, which allows it to chemically interact with protein thiols . Azido- and fluoro- derivatives of this compound have been developed to further explore this protein S-guanylation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in animal cells, this compound has been found to mediate NO-dependent signaling pathways . In bacteria-infected cells, endogenous 8-nitro-cGMP promotes autophagic exclusion of invading group A Streptococci from murine macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can modify the surface of bacteria via protein S-guanylation, promoting subsequent Lys63-linked polyubiquitination .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that this compound is relatively stable under conditions of biological systems and media . It can develop some 8-nitroguanine upon storage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from guanosine-5′-triphosphate by a combined action of reactive nitrogen (RNS) and oxygen species (ROS) and guanylate cyclase . In Sprague-Dawley and Dahl rats, 8-aminoguanine occurs naturally via two distinct pathways, one of which involves the reduction of this compound to 8-aminoguanosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Nitroguanosine can be synthesized from 8-bromoguanosine through a nucleophilic substitution reaction with sodium nitrite. The reaction is typically carried out in anhydrous dimethyl sulfoxide at 70°C for three hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitroguanosine undergoes various chemical reactions, including:
Reduction: It can be reduced to 8-aminoguanosine using reducing agents like sodium hydrosulfite.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Sodium hydrosulfite in aqueous conditions.
Substitution: Various nucleophiles in appropriate solvents and temperatures.
Major Products:
Reduction: 8-Aminoguanosine.
Substitution: Derivatives of guanosine with different functional groups replacing the nitro group.
Comparaison Avec Des Composés Similaires
8-Nitroguanine: A nitrated form of guanine, similar in structure and reactivity to 8-nitroguanosine.
8-Oxoguanine: An oxidized form of guanine, often studied in the context of oxidative stress and DNA damage.
Uniqueness: this compound is unique due to its specific nitration at the eighth position of guanosine, which imparts distinct chemical and biological properties. Its role in nitrative stress and potential as a biomarker for inflammation-related diseases sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOMRFOXYDMAH-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587396 | |
| Record name | 8-Nitroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-53-5 | |
| Record name | 8-Nitroguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Nitroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Nitroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 8-nitroguanosine, and how is it formed?
A1: this compound is a nitrated derivative of guanosine, a naturally occurring nucleoside found in DNA and RNA. It is formed endogenously by the reaction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) with guanine nucleotides, primarily GTP [, , , ]. One of the major pathways involves peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide [, ].
Q2: What makes this compound unique compared to other oxidized guanine products?
A2: Unlike other oxidized guanine products, this compound exhibits electrophilic properties. This allows it to react with protein sulfhydryl groups, leading to a novel post-translational modification termed S-guanylation [, , ].
Q3: Can you explain more about S-guanylation and its implications?
A3: S-guanylation involves the covalent attachment of a cGMP moiety from this compound to cysteine residues in proteins [, ]. This modification can alter protein function and has been implicated in various cellular processes, including redox signaling and antioxidant responses [, , , ].
Q4: What is the connection between this compound and oxidative stress?
A4: While this compound is a marker of oxidative stress, it also plays a role in regulating the cellular response to it. this compound activates the Nrf2 pathway, a key regulator of antioxidant defense mechanisms, by S-guanylating Keap1, a negative regulator of Nrf2 [, ]. This leads to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells against oxidative damage [, , ].
Q5: Are there any links between this compound and diseases?
A5: Elevated levels of this compound have been observed in various diseases associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative diseases, and cancer [, , ]. It is also implicated in the pathogenesis of viral infections [, ]. For example, this compound formation was observed in the hearts of mice with cardiac hypertrophy and was associated with increased nitrative stress [].
Q6: Can reactive sulfur species (RSS) influence this compound signaling?
A6: Yes, RSS, particularly hydrogen sulfide (H2S) and cysteine hydropersulfides (CysSSH), can modulate 8-nitro-cGMP signaling [, , ]. H2S can react with 8-nitro-cGMP, leading to its sulfhydration. This interplay between RSS and 8-nitro-cGMP adds another layer of complexity to redox signaling [].
Q7: What is the role of 8-nitro-cGMP in autophagy?
A7: Studies suggest that 8-nitro-cGMP can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins []. This process plays a role in the innate immune response by eliminating invading pathogens, a process termed "xenophagy" []. 8-Nitro-cGMP was found to mediate the selective targeting of group A Streptococcus into autophagosomes, highlighting its role in antibacterial autophagy [].
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C10H12N6O8, and its molecular weight is 344.24 g/mol [].
Q9: What are the major spectroscopic techniques used to characterize this compound?
A9: this compound can be characterized using a combination of techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including tautomeric forms [].
- Ultraviolet-visible (UV/Vis) spectroscopy: Useful for identifying characteristic absorption peaks [, ].
- Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation patterns [, ].
- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A sensitive method for separating and quantifying this compound, particularly in biological samples [, , ].
Q10: What are the challenges in detecting and quantifying this compound in biological samples?
A10: this compound can be unstable, especially under certain conditions, making its detection and quantification challenging []. Sophisticated analytical techniques, such as HPLC with electrochemical detection or tandem mass spectrometry, are often required to accurately measure its levels in complex biological matrices [, ].
Q11: Are there any specific biomarkers being investigated for this compound activity?
A11: While this compound itself serves as a biomarker for oxidative and nitrative stress, research on specific downstream biomarkers to predict efficacy, monitor treatment response, or identify adverse effects is ongoing. Identifying specific S-guanylated proteins and their altered functions in different disease contexts holds promise for developing more targeted biomarkers.
Q12: What are the potential therapeutic applications of targeting this compound signaling?
A12: Given its involvement in oxidative stress, inflammation, and immune responses, modulating this compound signaling pathways holds therapeutic potential for various diseases [, , ]. For instance, enhancing 8-nitro-cGMP formation or mimicking its effects could be beneficial in conditions where boosting antioxidant defenses is desired. Conversely, inhibiting its formation or signaling might be helpful in diseases driven by excessive inflammation or nitrative stress [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)





![2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol](/img/structure/B126613.png)





![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

